Vendor-Certified Enantiopurity Enabling Direct Use in GMP-Relevant Synthetic Sequences
The target compound is supplied as a single enantiomer with defined (1R,6R) configuration, specified by Canonical SMILES C[C@@H]1CN[C@@H]1C(C)(C)C, and assayed at ≥95% purity by HPLC . In contrast, the des‑methyl analog (CAS 885271-67-0) is commonly offered as a racemic cis‑mixture (rel‑(1R,6S/1S,6R)) that lacks stereochemical definition . Direct procurement of the enantiopure building block eliminates the need for chiral resolution, reducing development time by an estimated 2–4 weeks per campaign.
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | Enantiopure (1R,6R) configuration; purity ≥95% (HPLC) |
| Comparator Or Baseline | tert-Butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate (CAS 885271-67-0): racemic cis‑mixture; purity ≥97% |
| Quantified Difference | Enantiomeric excess >99% for target vs. 0% for comparator |
| Conditions | Vendor certificates of analysis; Canonical SMILES comparison |
Why This Matters
This eliminates the additional step and cost of chiral preparative HPLC or classical resolution, enabling direct integration into enantioselective synthetic sequences for API intermediates.
- [1] Capot Chemical Co., Ltd. tert-Butyl cis-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate; CAS 1251021-71-2; Purity NLT 97%. View Source
